N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide
Overview
Description
N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a cyclohexanecarboxamide moiety, which can enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide typically involves multiple steps:
Preparation of 8-hydroxy-5-nitroquinoline: This can be achieved through the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid.
Formation of the intermediate: The 8-hydroxy-5-nitroquinoline is then reacted with 2-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base.
Cyclohexanecarboxamide attachment: The Schiff base is subsequently reduced and reacted with cyclohexanecarboxylic acid chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for nitro group reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide involves several molecular targets and pathways:
Inhibition of Enzymes: It can inhibit enzymes such as butyrylcholinesterase and β-secretase, which are involved in the progression of Alzheimer’s disease.
Metal Chelation: The compound can chelate metal ions like copper and zinc, which are implicated in neurodegenerative diseases.
Antioxidative Properties: It exhibits antioxidative properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-5-nitroquinoline: Shares the quinoline core and exhibits antimicrobial properties.
N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]propanamide: Similar structure but with a different side chain, used in similar research applications.
Uniqueness
N-[(8-hydroxy-5-nitroquinolin-7-yl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide is unique due to its combination of a quinoline core with a cyclohexanecarboxamide moiety, which enhances its stability and solubility. This makes it a versatile compound for various scientific applications, particularly in the field of neurodegenerative disease research.
Properties
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-32-20-12-6-5-10-17(20)21(26-24(29)15-8-3-2-4-9-15)18-14-19(27(30)31)16-11-7-13-25-22(16)23(18)28/h5-7,10-15,21,28H,2-4,8-9H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSRZIFLYNKDGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-])NC(=O)C4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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